molecular formula C11H7ClFN3S B3334880 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole CAS No. 1004194-50-6

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Cat. No.: B3334880
CAS No.: 1004194-50-6
M. Wt: 267.71 g/mol
InChI Key: BALYYXAJEYZNFD-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical reagent designed for professional research applications. This pyrazole derivative is part of a class of compounds that have demonstrated significant potential in biochemical research, particularly in the study of oxidative stress and cell proliferation . Similar pyrazole compounds featuring an isothiocyanato functional group have been shown to exhibit potent antioxidant activity by effectively inhibiting reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells . The mechanism of action is associated with the inhibition of key processes like superoxide anion production, lipid peroxidation, and NADPH oxidase activity, thereby helping to restore oxidative phosphorylation efficiency . Furthermore, preliminary screenings on analogous structures have revealed promising antiproliferative activity against a range of cancer cell lines, making them interesting candidates for investigative oncology research . The presence of the isothiocyanate group is a key structural feature often associated with biological activity. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3S/c12-9-6-16(15-11(9)14-7-17)5-8-3-1-2-4-10(8)13/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYYXAJEYZNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N=C=S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172069
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-50-6
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(2-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-fluoro-benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiophosgene to introduce the isothiocyanate group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Addition Reactions: Reagents such as primary amines or alcohols in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.

    Addition Reactions: Urea or thiourea derivatives formed by the addition of nucleophiles to the isothiocyanate group.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity and specificity.

Pharmaceutical Intermediates

This compound is utilized in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases. The isothiocyanate functional group is particularly valuable for conjugation reactions with biomolecules.

Research indicates that compounds with isothiocyanate moieties exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways.
  • Antimicrobial Activity : The compound has demonstrated efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Research and Development

In laboratory settings, this compound is employed in chemical experiments to explore its reactivity and interaction with other compounds. Its application in biological experiments aids in understanding its mechanisms of action and potential therapeutic uses.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated derivatives of isothiocyanates, including this compound, revealing promising results in inhibiting cancer cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of isothiocyanate derivatives. It demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS: 1245568-94-8)

This analog replaces the 2-fluoro-benzyl group with a 2,4-dichloro-benzyl substituent. Such modifications are critical in drug design for optimizing pharmacokinetics. Like the target compound, this derivative is also discontinued .

1-(2-Chloro-4-fluorobenzyl)-3-isothiocyanato-1H-pyrazole (CAS: 1004194-41-5)

Here, the benzyl group has both chloro (2-position) and fluoro (4-position) substituents. The mixed halogenation may alter electronic effects compared to the mono-fluoro analog, impacting reactivity in cross-coupling or nucleophilic substitution reactions. Safety data for this compound highlight standard precautions for isothiocyanates, including gloves and eye protection .

Property Target Compound 2,4-Dichloro-benzyl Analog 2-Chloro-4-fluoro-benzyl Analog
Substituents 2-fluoro-benzyl 2,4-dichloro-benzyl 2-chloro-4-fluoro-benzyl
CAS Number Not available 1245568-94-8 1004194-41-5
Commercial Status Discontinued Discontinued Available (as of 2019)
Key Applications Research (discontinued) Research (discontinued) Safety data available

Isostructural Pyrazole-Thiazole Hybrids (Compounds 4 and 5)

Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) from incorporate pyrazole cores fused with thiazole and triazole rings. While structurally distinct from the target compound, they demonstrate how halogen substitutions (Cl vs. F) influence crystal packing without altering molecular conformation. Both exhibit high synthetic yields (>85%) and isostructural crystallinity, suggesting that halogen choice can fine-tune material properties like melting points or solubility .

Research Findings and Implications

Structural and Crystallographic Insights

  • Halogen Effects: In isostructural systems, chlorine and fluorine substituents induce minor adjustments in crystal lattice dimensions to accommodate atomic size differences (Cl: 0.99 Å, F: 0.64 Å) .
  • Reactivity : The isothiocyanate group in the target compound enables nucleophilic additions (e.g., with amines), a feature shared with its analogs. However, electron-withdrawing substituents (e.g., Cl) may accelerate such reactions compared to electron-donating groups.

Biological Activity

4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₇ClFN₃S
  • Molecular Weight : 267.71 g/mol
  • CAS Registry Number : 1004194-50-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation. The isothiocyanate group is known for its role in modulating cellular signaling pathways, leading to apoptosis in cancer cells and anti-inflammatory effects.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50_{50} (μg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

The compound's selectivity for COX-2 over COX-1 suggests a potentially favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50_{50} (μM)Reference
A431 (epidermoid carcinoma)<10
HT29 (colon carcinoma)<5

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including our compound of interest:

  • Study on Inflammatory Models : In animal models, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : In studies involving human cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis, comparable to established chemotherapeutic agents.

Toxicological Profile

While the therapeutic potential is significant, assessing the toxicological profile is crucial. Preliminary studies suggest a high LD50 (>2000 mg/kg), indicating low acute toxicity; however, further detailed toxicological assessments are necessary.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl group integration, chloro/fluoro coupling constants) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns for Cl/F .
  • HPLC/Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to synthetic standards .

How does the isothiocyanate group influence the compound’s reactivity in downstream derivatization?

Basic Research Question
The isothiocyanate (-NCS) group is highly electrophilic, enabling:

  • Thiourea Formation : Reaction with primary/secondary amines to form thiourea adducts (e.g., for biological probe design) .
  • Stability Considerations : Susceptibility to hydrolysis in aqueous media (pH > 7); requires inert storage conditions (argon, -20°C) .
    Methodological Tip : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and quench excess thiophosgene with aqueous NaHCO₃ .

How can reaction yields be optimized for halogenated pyrazole derivatives with competing substitution sites?

Advanced Research Question

  • Regioselectivity Control : Use directing groups (e.g., methyl or methoxy) to steer electrophilic substitution to the 4-position .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves yield (85% vs. 60%) for thermally sensitive intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates but may require scavengers (e.g., molecular sieves) to prevent by-products .

How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Advanced Research Question

  • Dynamic Effects in NMR : Conformational flexibility of the 2-fluoro-benzyl group may cause splitting in ¹H NMR; use variable-temperature NMR to identify rotamers .
  • X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1,3- vs. 1,5-substitution) by growing single crystals in slow-evaporation setups (solvent: DCM/hexane) .
  • DFT Calculations : Compare computed ¹³C chemical shifts (B3LYP/6-31G*) with experimental data to validate structures .

What experimental strategies are recommended for evaluating the compound’s biological activity in vitro?

Advanced Research Question

  • Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays (IC₅₀ determination) .
  • Cellular Uptake Studies : Radiolabel the compound with ¹⁸F (via prosthetic groups) to track biodistribution in cell lines .
  • Toxicity Profiling : Use MTT assays on HEK293 or HepG2 cells; compare with structurally related analogs to establish SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Reactant of Route 2
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4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.